Sesartemin

説明

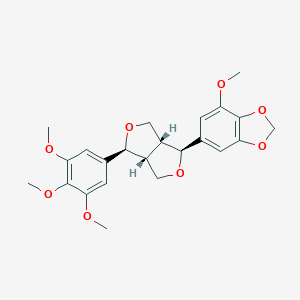

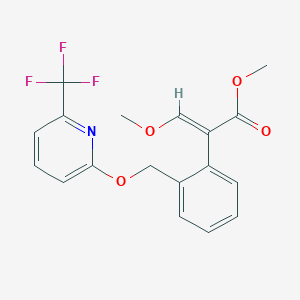

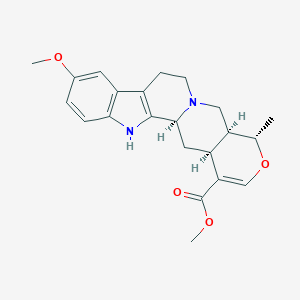

Sesartemin is a lignan , a type of natural product found in various organisms including Artemisia carvifolia and Achillea holosericea . It has the molecular formula C23H26O8 .

Molecular Structure Analysis

Sesartemin has a complex molecular structure. Its IUPAC name is 6-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole . The molecule has a molecular weight of 430.4 g/mol .

Physical And Chemical Properties Analysis

Sesartemin has several physical and chemical properties. It has a molecular weight of 430.4 g/mol . It has 8 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 6 freely rotating bonds . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 546.7±50.0 °C at 760 mmHg, and a flash point of 221.1±30.0 °C .

科学的研究の応用

Microbial Diversity and Metabolite Profiles

Sesartemin has been identified in the metabolite profiles of palm wine produced from different palm tree species. It was found in the wine produced from the Elaeis guineensis palm species . The presence of sesartemin and other metabolites plays a crucial role in the overall quality and value of the product .

Cosmeceutical Potential

Sesartemin has been detected in the red marine macro alga Jania rubens. This alga is being studied for its cosmeceutical potential, and sesartemin is one of the bioactive molecules that contribute to its beneficial properties .

Antioxidant Properties

Sesartemin, along with other metabolites found in Jania rubens, contributes to the antioxidant potential of this alga . Antioxidants are important in cosmeceuticals as they can help protect the skin from damage caused by free radicals.

Anti-Aging Properties

Some of the metabolites detected in Jania rubens, including sesartemin, have anti-aging properties . These properties make them valuable in the development of skincare products.

Anticancer Properties

Sesartemin, along with other metabolites found in palm wine and Jania rubens, have been associated with anticancer properties . This makes them potentially valuable in the development of new cancer treatments.

Therapeutic Potential

The presence of sesartemin and other bioactive metabolites in palm wine and Jania rubens suggests that these substances have therapeutic potential . They could be used in the development of new drugs or therapies for a variety of health conditions.

Safety and Hazards

作用機序

Target of Action

Sesartemin is a complex organic compound

Mode of Action

It’s known that Sesartemin belongs to the class of organic compounds known as furanoid lignans . These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuran ring system, that arises from the joining of the two phenylpropanoid units . .

Biochemical Pathways

As a furanoid lignan, it’s likely that Sesartemin interacts with biochemical pathways involving phenylpropanoid units . .

Result of Action

It’s known that Sesartemin has been detected in certain foods, suggesting it may have some biological activity . .

特性

IUPAC Name |

6-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUVPPRBIJJKS-VUEDXXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321716 | |

| Record name | Sesartemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sesartemin | |

CAS RN |

77394-27-5 | |

| Record name | Sesartemin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77394-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 380470 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077394275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESARTEMIN-(+) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sesartemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)